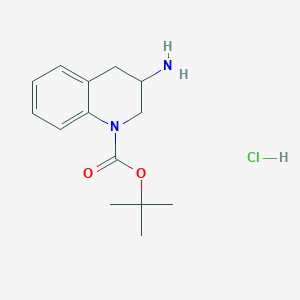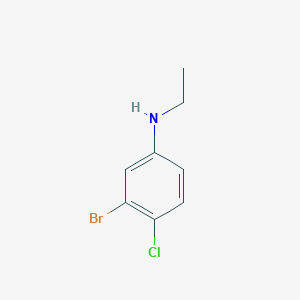
Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The starting materials and reagents are carefully selected to optimize the reaction conditions and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is designed to be efficient and cost-effective, with strict quality control measures in place to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of this compound include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in research and development.
Scientific Research Applications
Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride include:
- Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Tert-butyl 4-[(E)-But-1-en-3-yl]piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and development.
Properties
CAS No. |
1955493-13-6 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16;/h4-7,11H,8-9,15H2,1-3H3;1H |
InChI Key |
FCGLPUDLCUIZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13258873.png)





![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
![tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13258939.png)

![1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13258955.png)

![Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13258963.png)
